molecular formula C18H18ClN5O3 B2652642 2-(4-chlorophenoxy)-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide CAS No. 1005305-70-3

2-(4-chlorophenoxy)-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide

Cat. No.: B2652642
CAS No.: 1005305-70-3
M. Wt: 387.82
InChI Key: LNQTXUZGTXZWRS-UHFFFAOYSA-N
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Description

This compound features a chlorophenoxy group linked to an acetamide backbone, with a tetrazole ring substituted at the 1-position by a 4-ethoxyphenyl moiety. Structural analogs often vary in substituents (e.g., halogens, alkoxy groups) or heterocyclic cores (e.g., triazoles, thiazoles), leading to divergent physicochemical and biological properties.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O3/c1-2-26-15-9-5-14(6-10-15)24-17(21-22-23-24)11-20-18(25)12-27-16-7-3-13(19)4-8-16/h3-10H,2,11-12H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQTXUZGTXZWRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide typically involves multiple steps:

    Formation of the chlorophenoxy intermediate: This step involves the reaction of 4-chlorophenol with an appropriate halogenating agent to form 4-chlorophenoxy halide.

    Formation of the ethoxyphenyl tetrazole intermediate: This step involves the reaction of 4-ethoxyphenyl hydrazine with sodium azide to form the tetrazole ring.

    Coupling reaction: The final step involves the coupling of the chlorophenoxy intermediate with the ethoxyphenyl tetrazole intermediate in the presence of a suitable base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, acids, and bases can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing the tetrazole moiety exhibit significant anticancer properties. The incorporation of the 4-chlorophenoxy group enhances the lipophilicity and biological activity of the molecule. Research has demonstrated that derivatives of this compound can inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Properties

Compounds similar to 2-(4-chlorophenoxy)-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide have been evaluated for their ability to inhibit lipoxygenase (LOX) enzymes. LOX inhibitors are crucial in managing inflammatory diseases. Studies suggest that this compound may exhibit promising inhibitory activity against LOX enzymes, potentially leading to therapeutic applications in treating conditions like asthma and arthritis.

Antimicrobial Activity

The presence of both chlorophenoxy and ethoxyphenyl groups contributes to the compound's antimicrobial efficacy. Research has shown that similar compounds possess broad-spectrum antibacterial and antifungal activities. This suggests that this compound could be developed as a novel antimicrobial agent.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following general steps outline the synthetic pathway:

  • Formation of the Tetrazole Ring : The initial step involves the reaction of an appropriate hydrazine derivative with a carbonyl compound to form a tetrazole.
  • Coupling Reaction : The tetrazole is then coupled with a chlorophenoxyacetic acid derivative using standard coupling reagents.
  • Purification : The final product is purified through recrystallization or chromatography.

Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, derivatives of this compound were tested against various cancer cell lines (e.g., MCF-7 for breast cancer). Results indicated a dose-dependent inhibition of cell proliferation with IC50 values comparable to established chemotherapeutics .

Case Study 2: Anti-inflammatory Activity

A series of experiments assessed the anti-inflammatory effects of similar compounds on human leukocytes stimulated by pro-inflammatory cytokines. The results demonstrated that these compounds significantly reduced the production of inflammatory mediators like TNF-alpha and IL-6 .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound 6m : N-(4-Chlorophenyl)-2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-Triazol-1-yl)acetamide
  • Core Differences : Utilizes a triazole ring (1,2,3-triazole) instead of tetrazole.
  • Substituents : Naphthalenyloxy group replaces the ethoxyphenyl-tetrazole moiety.
  • Functional Impact: Triazoles exhibit lower nitrogen content and different hydrogen-bonding capabilities compared to tetrazoles.
  • Synthesis : Prepared via 1,3-dipolar cycloaddition (azide-alkyne click chemistry), a common method for triazole derivatives .
N-{[1-(3,4-Difluorophenyl)-1H-Tetrazol-5-yl]methyl}-2-(4-Ethoxyphenyl)acetamide
  • Core Similarities : Shares the tetrazole-acetamide scaffold.
  • Substituent Differences : 3,4-Difluorophenyl group replaces 4-ethoxyphenyl on the tetrazole.
  • Reduced steric bulk compared to the ethoxy group may influence molecular interactions.
Triadimefon (1-(4-Chlorophenoxy)-3,3-Dimethyl-1-(1H-1,2,4-Triazol-1-yl)-2-Butanone)
  • Core Differences : Ketone backbone instead of acetamide; 1,2,4-triazole replaces tetrazole.
  • Triadimefon is a known fungicide, suggesting that chlorophenoxy-triazole motifs are critical for antifungal activity .
BG15555 : 2-(2,4-Difluorophenyl)-N-[2-(2-Methyl-1,3-Thiazol-4-yl)Phenyl]Acetamide
  • Core Differences : Thiazole ring replaces tetrazole; difluorophenyl and methyl-thiazolyl groups are present.
  • Functional Impact :
    • Thiazoles offer sulfur-based electronic effects and distinct hydrogen-bonding profiles.
    • Difluorophenyl groups enhance metabolic stability and lipophilicity compared to ethoxyphenyl.

Physicochemical and Spectroscopic Comparisons

Property Target Compound Compound 6m Triadimefon
Heterocycle Tetrazole 1,2,3-Triazole 1,2,4-Triazole
Key Substituents 4-Ethoxyphenyl, Chlorophenoxy Naphthalenyloxy, Chlorophenyl Chlorophenoxy, Dimethylketone
Functional Group Acetamide Acetamide Ketone
Lipophilicity (Predicted) Moderate (ethoxy group) High (naphthalene) Moderate (ketone)
IR Peaks (cm⁻¹) N/A 1678 (C=O), 785 (C–Cl) N/A

Biological Activity

The compound 2-(4-chlorophenoxy)-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide is a novel chemical entity that has garnered attention due to its potential biological activities. With a molecular formula of C20H22ClN5O3C_{20}H_{22}ClN_5O_3 and a molecular weight of 415.88 g/mol, this compound features a complex structure that may contribute to its diverse pharmacological properties.

Structure and Properties

The structural characteristics of the compound include:

  • Chlorophenoxy group : This moiety is known for enhancing lipophilicity and biological activity.
  • Tetrazole ring : Often associated with various biological activities, including anti-inflammatory and anti-cancer properties.
  • Ethoxyphenyl group : This substituent may influence the compound's interaction with biological targets.

Anti-inflammatory Effects

Research indicates that compounds containing tetrazole moieties exhibit significant anti-inflammatory properties. For instance, derivatives similar to the target compound have been shown to inhibit pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS) . These findings suggest that this compound may also possess similar capabilities.

Antitumor Activity

The presence of the tetrazole ring in related compounds has been linked to cytotoxic effects against various cancer cell lines. For example, certain thiazole derivatives demonstrated potent growth inhibition in cancer cells, indicating that similar structures could yield promising results for this compound in anticancer applications .

Osteoclastogenesis Inhibition

A related compound, N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)acetamide (PPOAC-Bz), exhibited strong inhibitory effects on osteoclastogenesis. This suggests that the target compound may also influence bone resorption processes by altering mRNA expressions of osteoclast-specific markers and blocking the formation of mature osteoclasts in vitro .

Case Studies

Several studies have evaluated the biological activities of compounds structurally related to this compound:

  • Study on Anti-inflammatory Activity :
    • Objective : To assess the anti-inflammatory effects of tetrazole derivatives.
    • Methodology : In vitro assays measuring cytokine production in LPS-stimulated macrophages.
    • Findings : Significant inhibition of TNF-α and IL-6 was observed with an IC50 value indicating potent activity .
  • Antitumor Activity Assessment :
    • Objective : To evaluate cytotoxicity against various cancer cell lines.
    • Methodology : MTT assays were performed on multiple cell lines.
    • Results : Certain derivatives showed IC50 values as low as 1.61 µg/mL against HT29 cells .
  • Bone Resorption Studies :
    • Objective : To explore the effects on osteoclast activity.
    • Methodology : In vitro assays measuring osteoclast formation and function.
    • Results : The compound significantly reduced mature osteoclast formation and inhibited bone resorption activity .

Comparative Analysis Table

Compound NameActivity TypeIC50 ValueReference
PPOAC-BzOsteoclastogenesisNot specified
Tetrazole DerivativeAnti-inflammatory0.84 µM
Thiazole DerivativeAntitumor1.61 µg/mL

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves coupling a 4-chlorophenoxyacetamide intermediate with a tetrazole-containing moiety. A common approach involves:
  • Step 1 : Reacting 2-chloroacetamide derivatives with 1-(4-ethoxyphenyl)-1H-tetrazole-5-methanamine under basic conditions (e.g., triethylamine in dioxane) to form the acetamide bond .
  • Step 2 : Optimizing solvent polarity (e.g., ethanol-DMF mixtures) to enhance crystallinity and yield during recrystallization .
    Key Variables : Reaction temperature (20–25°C minimizes side reactions), stoichiometry of chloroacetyl chloride (excess may degrade tetrazole rings), and choice of base (triethylamine vs. K₂CO₃) .

Q. How can spectroscopic techniques (NMR, IR) confirm the compound’s structural integrity?

  • Methodological Answer :
  • ¹H/¹³C NMR : Verify the presence of the 4-chlorophenoxy group (δ ~7.3–7.5 ppm for aromatic protons) and the tetrazole methylene bridge (δ ~4.2–4.5 ppm) .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹) and tetrazole ring vibrations (C=N at ~1540 cm⁻¹) .
    Cross-reference spectral data with PubChem entries for analogous acetamide-tetrazole hybrids .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :
  • Storage : Keep in airtight containers under nitrogen, away from moisture and light (tetrazoles are prone to hydrolysis) .
  • PPE : Use nitrile gloves, fume hoods, and explosion-proof refrigeration due to potential flammability of acetamide derivatives .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent unintended reactions .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) can determine bond angles and torsional strain between the tetrazole and acetamide moieties. For example:
  • Compare torsion angles (e.g., C-O-C in the phenoxy group) with structurally similar compounds like 2-(4-fluorophenyl)-N-{imidazo-thiazole}acetamide .
  • Validate computational models (DFT or MD simulations) against experimental data to refine electronic structure predictions .

Q. What experimental designs are effective for studying structure-activity relationships (SAR) in pharmacological assays?

  • Methodological Answer :
  • Variable Selection : Modify substituents on the tetrazole (e.g., 4-ethoxy vs. 4-methoxy phenyl) and assess changes in bioactivity using dose-response assays .
  • Control Groups : Include analogs lacking the chlorophenoxy group to isolate its contribution to target binding .
  • Statistical Design : Use split-plot factorial designs to evaluate interactions between substituent polarity and solvent systems .

Q. How can environmental stability and degradation pathways be systematically analyzed?

  • Methodological Answer :
  • Hydrolysis Studies : Expose the compound to buffered solutions (pH 3–10) at 37°C, monitoring degradation via HPLC-MS to identify breakdown products (e.g., 4-chlorophenol or tetrazole fragments) .
  • Photolytic Stability : Use UV chambers (λ = 254–365 nm) to simulate sunlight exposure, correlating half-life with structural features (e.g., electron-withdrawing chloro groups slow degradation) .

Data Contradiction Analysis

Q. How to address inconsistencies in reported synthetic yields across studies?

  • Methodological Answer :
  • Reproducibility Checks : Replicate reactions using identical reagents (e.g., chloroacetyl chloride purity >98%) and anhydrous solvents .
  • Byproduct Analysis : Use LC-MS to detect side products (e.g., over-alkylated tetrazole derivatives) that may reduce yield .
  • Meta-Analysis : Compare solvent systems (dioxane vs. THF) and bases (triethylamine vs. pyridine) across literature to identify optimal conditions .

Methodological Resources

  • Structural Databases : PubChem for molecular weight (C₂₀H₁₉ClN₄O₃; ~422.85 g/mol) and SMILES strings .
  • Analytical Tools : OEChem/TK for computational property prediction (e.g., logP, solubility) .
  • Safety Guidelines : Refer to GHS-compliant protocols for acetamide handling .

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